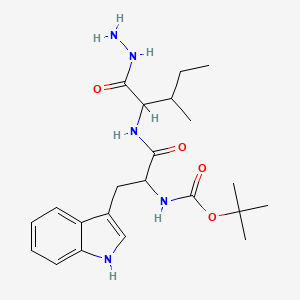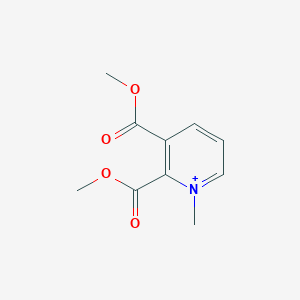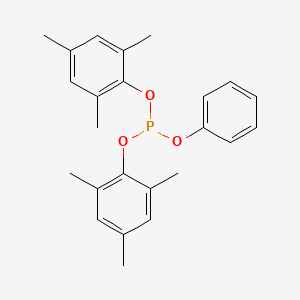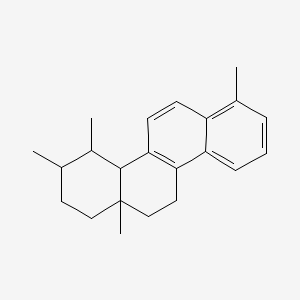![molecular formula C22H36O2 B14455476 2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol CAS No. 70434-93-4](/img/structure/B14455476.png)
2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol, also known as cannabicyclohexanol, is a synthetic cannabinoid receptor agonist. It was developed by Pfizer in 1979 and is known for its potent effects on the cannabinoid receptors in the brain. This compound is a homologue of CP 47,497 and has been used in various research studies to understand the effects of synthetic cannabinoids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol involves several steps. The starting material is typically a substituted phenol, which undergoes a series of reactions including alkylation, cyclization, and hydroxylation to form the final product. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while substitution can introduce new functional groups onto the phenol ring .
Applications De Recherche Scientifique
2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol has been extensively studied for its effects on the cannabinoid receptors. It has applications in:
Chemistry: Used as a reference compound in the study of synthetic cannabinoids.
Biology: Helps in understanding the interaction of cannabinoids with biological systems.
Medicine: Investigated for potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: Used in the development of new synthetic cannabinoids for research purposes.
Mécanisme D'action
The compound exerts its effects by binding to the cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues. This binding activates the receptors, leading to various physiological effects such as analgesia, euphoria, and altered perception. The molecular targets include the G-protein coupled receptors, which mediate the signal transduction pathways involved in the effects of cannabinoids .
Comparaison Avec Des Composés Similaires
2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol is similar to other synthetic cannabinoids such as CP 47,497 and its analogs. it is unique in its higher potency and longer duration of action. Similar compounds include:
CP 47,497: The parent compound with a slightly different alkyl chain.
HU-210: Another potent synthetic cannabinoid with a different chemical structure.
JWH-018: A widely studied synthetic cannabinoid with different receptor binding affinities.
Propriétés
Numéro CAS |
70434-93-4 |
|---|---|
Formule moléculaire |
C22H36O2 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3/t17-,19-/m1/s1 |
Clé InChI |
HNMJDLVMIUDJNH-IEBWSBKVSA-N |
SMILES isomérique |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2CCC[C@H](C2)O)O |
SMILES canonique |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)


![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)








![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
